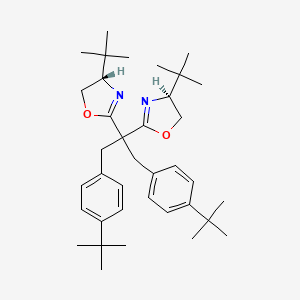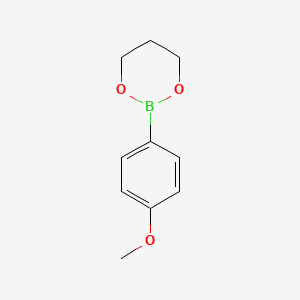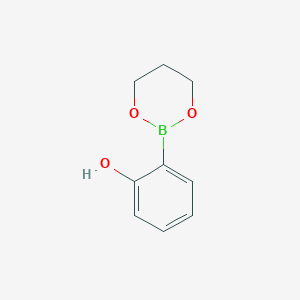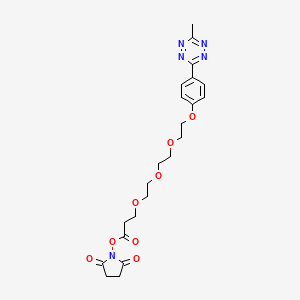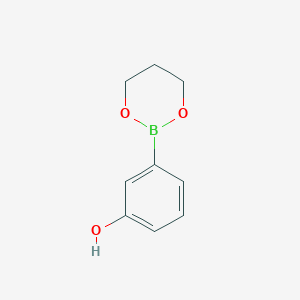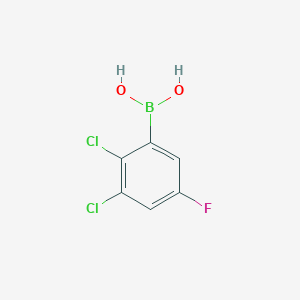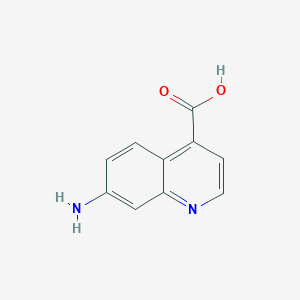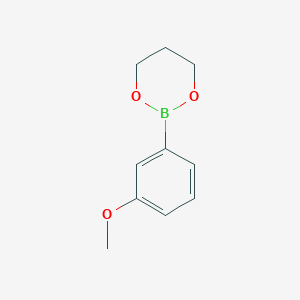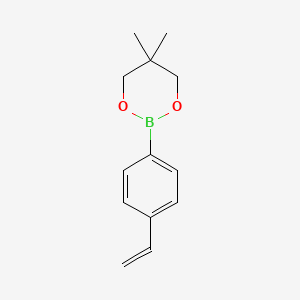
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-vinylphenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or hydroboration agents like diborane.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of halogenated derivatives or hydroborated products.
科学研究应用
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial for its applications in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the vinyl group, making it less reactive in certain types of reactions.
5,5-Dimethyl-2-(4-ethylphenyl)-1,3,2-dioxaborinane: Contains an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(4-ethenylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-4-11-5-7-12(8-6-11)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZETQPYJJBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
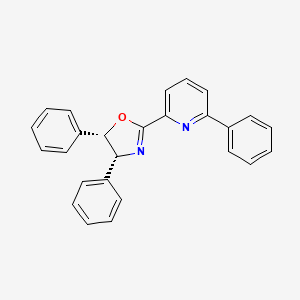
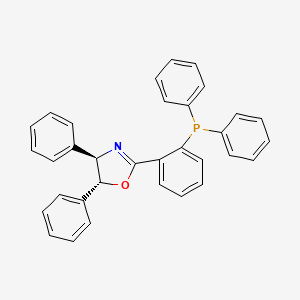
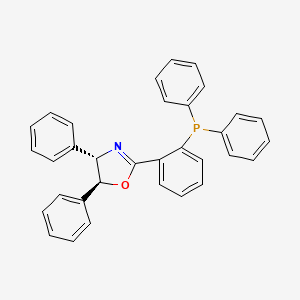
![(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8200103.png)
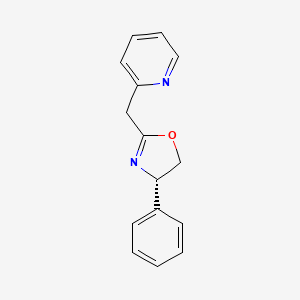
![(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200118.png)
